8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
Properties
IUPAC Name |
4-bromo-10-(3,4-difluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF2N2O3/c1-18-8-14(11-5-9(19)6-15(25-2)16(11)26-18)22-17(24)23(18)10-3-4-12(20)13(21)7-10/h3-7,14H,8H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGFKTFRWNGKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS Number: 899986-88-0) is a synthetic compound that belongs to the class of oxadiazocins. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 425.2 g/mol. Its structure features a bromine atom and difluorophenyl moiety that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.2 g/mol |
| CAS Number | 899986-88-0 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, tricyclic compounds have shown promising results against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, its structural characteristics suggest it may possess similar effects.
Anticancer Potential
Research into related oxadiazocins has revealed potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In particular, studies have focused on the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.
Case Studies
- In Vitro Studies : A study involving a series of oxadiazocin derivatives showed that modifications at specific positions significantly impacted their cytotoxicity against cancer cell lines. The presence of bromine and difluorophenyl groups was associated with enhanced activity.
- Animal Models : In vivo experiments using animal models have demonstrated that compounds with similar structures can effectively reduce tumor size when administered at specific dosages.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity |
| Difluorophenyl Group | Enhances binding affinity |
| Methoxy Group | Modulates electronic properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Methodology :
Structural comparisons employ Tanimoto coefficients (based on MACCS or Morgan fingerprints) and graph-based similarity measures (). These methods quantify overlap in functional groups, stereochemistry, and scaffold topology.
Key Comparisons :
8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (): Differences: Replacement of the 3,4-difluorophenyl group with a phenethyl chain reduces aromaticity and introduces conformational flexibility. Similarities: Shared bromo and methyl substituents suggest comparable metabolic pathways or reactivity. Tanimoto Score: Estimated >65% similarity using Morgan fingerprints due to identical core and substituent positions .
Aglaithioduline (): A phytocompound compared to SAHA (a histone deacetylase inhibitor). Despite differing scaffolds, both compounds share ~70% similarity in molecular properties (e.g., logP, hydrogen bond donors/acceptors), suggesting overlapping pharmacokinetic behavior .
Methanobenzo-dioxocin derivatives (): Compounds like (2R,3S,8S,14S)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-... feature hydroxylated aryl groups instead of halogens. These substitutions enhance water solubility but reduce blood-brain barrier permeability compared to the target compound .
Bioactivity and Target Profiling
highlights that structurally similar compounds cluster into groups with correlated bioactivity profiles . For example:
- Benzoxadiazocinones with halogenated aryl groups (e.g., bromo, fluoro) show preferential binding to kinase domains or epigenetic enzymes due to their hydrophobic character.
- In contrast, hydroxylated analogs () exhibit antioxidant or anti-inflammatory activity, likely due to phenolic radical-scavenging capacity .
Pharmacokinetic and Physicochemical Properties
Table 1: Comparative Molecular Properties
Computational and Experimental Challenges
- Graph Comparison Limitations : The compound’s fused polycyclic system poses computational challenges for graph isomorphism-based methods (NP-hard problem), making fingerprint-based metrics more practical for high-throughput screening .
- Bioactivity Data Gaps: Limited experimental data on the target compound necessitates reliance on quantitative structure-activity relationship (QSAR) models trained on analogs ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
